N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide
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Overview
Description
“N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrrolidine-1-sulfonyl group, and finally, the attachment of the butanamide moiety. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, automated reactors, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced double bonds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for “N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and may have similar chemical reactivity.
Uniqueness
“N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H29N3O4S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-23(25(29)26-18-7-9-19(32-3)10-8-18)33-24-15-17(2)21-16-20(11-12-22(21)27-24)34(30,31)28-13-5-6-14-28/h7-12,15-16,23H,4-6,13-14H2,1-3H3,(H,26,29) |
InChI Key |
BNGFIOOVECQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Origin of Product |
United States |
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